molecular formula C8H13N3O B1327167 1-(Oxolan-3-ylmethyl)pyrazole-4-ylamine

1-(Oxolan-3-ylmethyl)pyrazole-4-ylamine

Cat. No.: B1327167
M. Wt: 167.21 g/mol
InChI Key: PZKAJXOKSGTLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolan-3-ylmethyl)pyrazole-4-ylamine is a pyrazole derivative featuring a tetrahydrofuran (oxolane) substituent at the 3-position of the pyrazole core, with an amine group at the 4-position. Potential applications include pharmaceutical intermediates, given the relevance of pyrazole amines in drug discovery (e.g., kinase inhibitors or actin polymerization modulators) .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3O/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h3,5,7H,1-2,4,6,9H2

InChI Key

PZKAJXOKSGTLNG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=C(C=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 1-(Oxolan-3-ylmethyl)pyrazole-4-ylamine and related compounds:

Compound Name Core Structure Substituent(s) Key Applications/Properties References
This compound Pyrazole Oxolan-3-ylmethyl at N1; amine at C4 Pharmaceutical intermediate (hypothesized)
1-([1,3]Dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine Pyrazole Dioxolan-4-ylmethyl at N1; amine at C3 Actin polymerization inhibitors
Dinotefuran (1-Methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine) Guanidine Oxolan-3-ylmethyl; nitro, methyl Insecticide (agrochemical)
1-(Oxolan-3-ylmethyl)piperidin-4-amine Piperidine Oxolan-3-ylmethyl at N1; amine at C4 Supplier-listed (industrial relevance)
Pyrazolo[3,4-d]pyrimidin derivatives Pyrazolopyrimidine Varied substituents (e.g., imino, hydrazine) Isomerization studies; heterocyclic chemistry

Research Findings and Implications

  • This underscores the stability advantage of non-fused heterocycles.
  • Substituent Effects : Replacing oxolane with dioxolane (as in ) reduces lipophilicity, which could diminish CNS activity but improve aqueous solubility for certain applications .
  • Industrial vs. Pharmaceutical Use: Dinotefuran’s agrochemical application contrasts with the hypothesized pharmaceutical role of pyrazole amines, illustrating how core structures dictate industrial sectors .

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